vindesine sulfate

Description

Classification within Vinca (B1221190) Alkaloid Family

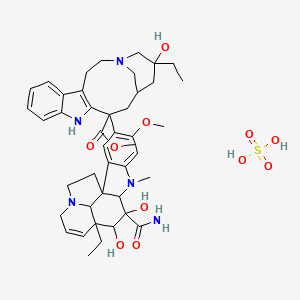

Vindesine (B1683056) sulfate (B86663) is classified as a vinca alkaloid. hmdb.cacymitquimica.com Vinca alkaloids are a group of complex dimeric indole (B1671886) alkaloids originally isolated from the Madagascar periwinkle plant, Catharanthus roseus. hmdb.caselleckchem.comresearchgate.net These alkaloids are characterized by a dimeric chemical structure composed of an indole nucleus (catharanthine) and a dihydroindole nucleus (vindoline), joined together. hmdb.ca Vindesine, like other vinca alkaloids such as vinblastine (B1199706) and vincristine (B1662923), exerts its biological effects by interfering with microtubule dynamics. selleckchem.comhemonc.orgtargetmol.comontosight.ai

Derivation and Structural Relationship to Other Vinca Alkaloids (e.g., Vinblastine, Vincristine)

Vindesine is a semisynthetic vinca alkaloid derived from vinblastine. hmdb.cacymitquimica.comhemonc.orgontosight.ai The structural relationship between vindesine, vinblastine, and vincristine is key to understanding their similar yet distinct biological activities. All three compounds share the core dimeric vinca alkaloid structure. hmdb.canih.gov

The primary structural difference lies in specific substituents on the vindoline (B23647) moiety. Vinblastine has a methyl group on the indole nitrogen of the vindoline skeleton. nih.gov Vincristine, on the other hand, has a formyl group at this position. nih.gov Vindesine, also known as desacetylvinblastine amide, is derived from vinblastine through modifications. targetmol.comontosight.aiabmole.com Specifically, it involves the removal of an acetyl group and the conversion of a methoxycarbonyl group to a carbamoyl (B1232498) group (amide) at the C-3 position of the vindoline part of the molecule. drugbank.comnih.gov

Research has explored the structure-activity relationships of these dimeric Catharanthus alkaloids. nih.govnih.gov Studies comparing the effects of vindesine, vinblastine, and vincristine on mitotic arrest in in vitro studies have shown differences in potency. Vindesine has been reported to be more potent than vinblastine and approximately equipotent to vincristine at certain concentrations in causing mitotic arrest. drugbank.comnih.govd-nb.info Unlike vinblastine, vindesine produces very few postmetaphase cells. drugbank.comnih.gov

The structural variations contribute to differences in their binding interactions with tubulin, the protein that forms microtubules. All three bind to tubulin, inhibiting its polymerization and thus disrupting the formation of the mitotic spindle, leading to cell cycle arrest in metaphase. selleckchem.comhemonc.orgtargetmol.comontosight.ainih.govnih.govcaymanchem.comsigmaaldrich.com

Here is a table summarizing the key structural differences:

| Compound | Derivation | Modification from Vinblastine | Substituent on Indole Nitrogen (Vindoline Moiety) |

| Vinblastine | Catharanthus roseus | - | Methyl (-CH₃) |

| Vincristine | Catharanthus roseus | Oxidation of the N-methyl group to N-formyl group of vinblastine | Formyl (-CHO) |

| Vindesine | Semisynthetic (from Vinblastine) | Deacetylation and conversion of methoxycarbonyl to carbamoyl | Methyl (-CH₃) |

This table highlights the specific chemical alterations that differentiate vindesine from its parent compound, vinblastine, and its closely related analog, vincristine. These structural nuances are the basis for ongoing research into the precise mechanisms of action and potential differential biological effects observed among these vinca alkaloids.

Properties

IUPAC Name |

methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFJBSXICYYSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59917-39-4 | |

| Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Analog Development

Semisynthetic Pathways from Precursors (e.g., Vinblastine (B1199706), Deacetylvinblastine)

Vindesine (B1683056) is a semisynthetic derivative, meaning it is produced by chemical modification of a naturally occurring precursor. The primary precursors for vindesine synthesis are vinblastine and deacetylvinblastine (B1237596). nih.govmdpi.com

One method for preparing vindesine involves the preferential hydrazinolysis of the Cy-ester in the vindoline (B23647) moiety of vinblastine, followed by hydrogenolysis of the resulting deacetylvinblastine hydrazide. This process yields deacetylvinblastine amide, which is vindesine. acs.org

Another described process for preparing vindesine involves reacting 4-desacetyl VLB C-3 carboxazide with a trihydrocarbylphosphine (such as triphenylphosphine) to form a 4-desacetyl VLB C-3 N-(trihydrocarbylphosphoranyl)carboximide. This intermediate acyl iminophosphorane is then decomposed with acid to yield vindesine. google.com

Deacetylvinblastine is also a key intermediate. It can be prepared from vinblastine by selective hydrolysis of the 17-O-acetyl group. This hydrolysis can be achieved using a phosphate (B84403) buffer in methanol (B129727), resulting in a high yield of 17-desacetylvinblastine. mdpi.com Deacetylvinblastine itself has shown activity against several murine tumor systems. acs.org

The sulfate (B86663) salt of vindesine is typically prepared by the neutralization of the vindesine free base with dilute sulfuric acid. google.com A specific method describes adding 1 N aqueous sulfuric acid slowly to a solution of vindesine in acetonitrile. The resulting suspension, which may contain vindesine hemisulfate, is then further treated with sulfuric acid to obtain vindesine monosulfate, which is separated by filtration. google.com

Here is a simplified representation of the semisynthetic pathway from Vinblastine:

| Step | Precursor(s) | Reagent(s) | Product(s) | Reference |

| Preferential hydrazinolysis of Cy-ester | Vinblastine | Hydrazine | Deacetylvinblastine hydrazide | acs.org |

| Hydrogenolysis of hydrazide | Deacetylvinblastine hydrazide | Hydrogen | Deacetylvinblastine amide (Vindesine) | acs.org |

| Selective hydrolysis of 17-O-acetyl group | Vinblastine | Phosphate buffer in methanol | 17-Desacetylvinblastine | mdpi.com |

| Reaction with trihydrocarbylphosphine | 4-desacetyl VLB C-3 carboxazide | Trihydrocarbylphosphine (e.g., Triphenylphosphine) | 4-desacetyl VLB C-3 N-(trihydrocarbylphosphoranyl)carboximide | google.com |

| Decomposition with acid | 4-desacetyl VLB C-3 N-(trihydrocarbylphosphoranyl)carboximide | Acid | Vindesine | google.com |

Methodologies for Vindesine Sulfate Analog Preparation

The development of methodologies for preparing vindesine sulfate analogs is driven by the desire to find compounds with improved efficacy and reduced toxicity compared to the parent compound and other vinca (B1221190) alkaloids. mdpi.com

One approach involves modifying the vindoline subunit, which is one of the two monomeric parts of dimeric vinca alkaloids like vinblastine and vindesine. mdpi.com Palladium-catalyzed cross-coupling reactions have been used for the rapid construction of C-15-substituted analogs of vindoline. This methodology allows for the introduction of various aryl and aliphatic substituents at the C-15 position of vindoline. nih.govresearchgate.net

Another strategy involves the synthesis of vindoline-piperazine conjugates by coupling N-substituted piperazine (B1678402) pharmacophores at positions 10 and 17 of the vindoline monomer through different linkers. mdpi.com

Modifications can also be made to the catharanthine (B190766) part of the dimeric structure. For instance, iodinated derivatives of vincristine (B1662923) (which shares structural similarities with vindesine) substituted at positions 12′ and 13′ of the aromatic ring in the catharanthine part have been synthesized. mdpi.com

Furthermore, efforts have been directed towards synthesizing vinblastine analogues with modifications in the C20′ position. An extensive series of vinblastine 20′ amides has been prepared by acylating 20′-aminovinblastine, which is derived from anhydrovinblastine. nih.gov These methodologies demonstrate the various chemical strategies employed to create structural variations around the core vinca alkaloid scaffold.

Key methodologies explored for analog preparation include:

| Methodology | Target Modification Site(s) | Chemical Reactions Involved | Precursor(s) Involved (Examples) | Reference |

| Palladium-catalyzed cross-coupling | C-15 of vindoline | Cross-coupling reactions | Vindoline | nih.govresearchgate.net |

| Coupling with N-substituted piperazines | C-10 and C-17 of vindoline | Coupling reactions via linkers | Vindoline | mdpi.com |

| Halogenation | 12′ and 13′ of catharanthine | Reaction with halogenating agents (e.g., N-iodosuccinimide) | Vincristine (related to vindesine) | mdpi.com |

| Acylation of 20′-aminovinblastine | C20′ of vinblastine | Acylation with acid chlorides or carboxylic acids | 20′-aminovinblastine | nih.gov |

| Coupling with phosphine (B1218219) derivatives | Position 17 of vindoline | P-alkylation reactions | Vindoline | mdpi.com |

Exploration of Novel Vindesine Sulfate Analogues and Derivatives

Research continues into the exploration of novel vindesine sulfate analogues and derivatives with the goal of identifying compounds with enhanced therapeutic properties, such as improved potency or altered activity against resistant cancer cell lines. mdpi.comacs.org

Studies have focused on introducing deep-seated structural modifications within the vindoline core ring system, which are often only accessible through total synthesis approaches. acs.orgnih.gov This allows for systematic changes to the core structure beyond simple peripheral modifications. For example, analogues containing a reversed 5,6 DE ring system or a ring-expanded 6,6 DE ring system in the vindoline subunit have been synthesized and evaluated. nih.gov

Novel vindoline derivatives coupled with phosphine derivatives at position 17 have also been synthesized. These phosphonium-type ionic side chains are being explored for their potential to facilitate cellular uptake and target mitochondria. mdpi.com

The synthesis of vindoline-piperazine conjugates represents another avenue of exploration. mdpi.com Certain conjugates with specific substituents on the piperazine ring have shown significant antiproliferative effects against various human tumor cell lines. mdpi.com

Furthermore, novel C20′-urea derivatives of vinblastine, accessible through specific functionalization reactions of anhydrovinblastine, have demonstrated enhanced potency and improved activity against vinblastine-resistant cell lines. acs.org While these studies often focus on vinblastine or vindoline, the methodologies and findings are relevant to the development of vindesine analogues due to the close structural relationship between these compounds.

The exploration of novel analogues includes:

| Analogue Type / Modification Site | Key Structural Changes Explored | Synthesis Approach (Examples) | Potential Benefit Explored | Reference |

| Vindoline core modifications | Reversed 5,6 DE ring system, Ring-expanded 6,6 DE ring system | Total synthesis | Enhanced potency, overcoming resistance | acs.orgnih.gov |

| Vindoline-phosphine conjugates | Coupling of phosphine derivatives at position 17 | P-alkylation reactions | Improved cellular uptake, mitochondrial targeting | mdpi.com |

| Vindoline-piperazine conjugates | Coupling of N-substituted piperazines at positions 10 and 17 | Coupling reactions via linkers | Significant antiproliferative effects | mdpi.com |

| C20′ derivatives of vinblastine | Introduction of urea (B33335) or amide functionalities at C20′ | Functionalization of anhydrovinblastine | Enhanced potency, activity against resistant cell lines | nih.govacs.org |

These ongoing research efforts highlight the continued interest in modifying the vinca alkaloid structure to discover new chemical entities with potentially improved pharmacological profiles for cancer treatment.

Molecular Mechanism of Action of Vindesine Sulfate

Tubulin Binding and Microtubule Dynamics Inhibition

The fundamental mechanism of vindesine (B1683056) sulfate's action lies in its ability to bind to tubulin, the protein subunit of microtubules, and thereby inhibit the dynamic processes of microtubule assembly and disassembly. patsnap.comnih.gov This interference is central to its anti-cancer activity. patsnap.com

Vindesine sulfate (B86663) binds to specific sites on the β-tubulin subunit, known as the Vinca (B1221190) binding sites. patsnap.comnih.gov This binding is rapid and reversible. nih.gov The Vinca domain is located at the interface between two tubulin dimers in a protofilament-like arrangement. nih.gov Studies comparing various vinca alkaloids have shown differences in their binding affinities to tubulin. For instance, in one study, the relative binding affinities to bovine brain tubulin were determined to be in the order of vinepidine > vincristine (B1662923) ≈ vindesine > vinblastine (B1199706). nih.gov

By binding to tubulin, vindesine sulfate inhibits the polymerization of tubulin dimers into microtubules. patsnap.comdrugbank.com This action prevents the formation of new microtubules, which are crucial for various cellular functions, particularly mitosis. patsnap.comnih.gov The inhibitory effect on microtubule assembly has been demonstrated in vitro, where vinca alkaloids were found to block the polymerization of tubulin extracts in a dose-dependent manner. nih.gov

Table 1: Comparative Inhibitory Potency of Vinca Alkaloids on Tubulin Polymerization

| Vinca Alkaloid | Inhibitory Constant (Ki) in µM (± SD) |

| Vinepidine | 0.079 ± 0.018 |

| Vincristine | 0.085 ± 0.013 |

| Vindesine | 0.110 ± 0.007 |

| Vinblastine | 0.178 ± 0.025 |

Source: Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro nih.gov

The inhibition of microtubule dynamics by vindesine sulfate has a profound impact on cell division, specifically on the formation and function of the mitotic spindle. patsnap.compatsnap.comdrugbank.com The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells during mitosis. nih.gov By preventing the normal assembly and disassembly of microtubules, vindesine sulfate disrupts the formation of a functional mitotic spindle. patsnap.comnih.gov This disruption can lead to misaligned chromosomes and ultimately halt the progression of mitosis. nih.gov

The disruption of the mitotic spindle by vindesine sulfate leads to the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. aacrjournals.org This activation results in the arrest of the cell cycle at the metaphase stage of mitosis. nih.govdrugbank.comnih.gov Cells are unable to proceed to anaphase and complete cell division, leading to a prolonged mitotic block. nih.gov This metaphase arrest is a hallmark of treatment with vinca alkaloids and is a direct consequence of their interference with microtubule dynamics. nih.govdrugbank.com Ultimately, prolonged metaphase arrest can trigger programmed cell death, or apoptosis. patsnap.comnih.gov

Effects on Intracellular Transport Processes

Beyond their critical role in mitosis, microtubules also serve as tracks for the intracellular transport of various organelles, vesicles, and macromolecules. patsnap.comnih.gov This transport is mediated by motor proteins such as kinesin and dynein. nih.gov By disrupting the microtubule network, vindesine sulfate can interfere with these essential transport processes. patsnap.compatsnap.com This interference can affect the trafficking of organelles and vesicles within the cell, adding to the cellular stress induced by the drug and further contributing to its cytotoxic effects. patsnap.com For example, vincristine, a closely related vinca alkaloid, has been shown to have strong inhibitory effects on bidirectional fast axonal transport. nih.gov

Modulation of Macromolecular Synthesis (e.g., DNA, RNA, Lipid Biosynthesis)

The primary mechanism of vindesine sulfate is not the direct inhibition of enzymes involved in macromolecular synthesis. Instead, its effects on DNA, RNA, and lipid biosynthesis are largely a secondary consequence of its potent ability to induce cell cycle arrest. By binding to tubulin, vindesine disrupts the formation of the mitotic spindle, which is essential for the separation of chromosomes during mitosis. nih.gov This action halts cells in the M-phase of the cell cycle.

This mitotic arrest prevents cells from completing division and re-entering the G1 phase, which is a preparatory phase for DNA replication. Consequently, the progression into the S-phase, where DNA synthesis occurs, is blocked. In tumor cells, vinca alkaloids have been shown to inhibit RNA synthesis mechanisms by blocking DNA-dependent RNA polymerase. nih.gov The general disruption to the cell cycle and the initiation of apoptotic pathways ultimately lead to a shutdown of energy-intensive processes, including lipid biosynthesis, as the cell commits to programmed death.

Induction of Apoptosis and Associated Pathways (e.g., p53, p21 Modulation)

The sustained arrest of the cell cycle at the M-phase by vindesine sulfate is a potent trigger for apoptosis. nih.gov When a cell is unable to properly assemble the mitotic spindle and segregate its chromosomes, internal signaling pathways are activated to eliminate the defective cell.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, often activated in response to cellular stress, including DNA damage. sciepub.com Following p53 activation, it can induce the expression of other proteins, such as p21, which helps to enforce cell cycle arrest. nih.gov While direct studies on vindesine's interaction with the p53/p21 pathway are limited, research on other microtubule-disrupting agents provides insight. In some cancer cell lines, the absence of functional p21 can decrease the apoptotic response to microtubule inhibitors. nih.gov Conversely, in certain cellular contexts, the apoptotic response to vinca alkaloids can proceed independently of p53. This complex interplay suggests that the specific genetic background of the cancer cell can influence its apoptotic response to vindesine sulfate.

Table 1: Key Proteins in Vindesine-Associated Apoptosis

| Protein | General Function in Apoptosis | Role in Response to Vinca Alkaloids |

|---|---|---|

| p53 | A tumor suppressor that can initiate apoptosis or cell cycle arrest in response to cellular stress. sciepub.com | Can be activated by cellular stress from mitotic disruption, but apoptosis may also occur via p53-independent pathways. |

| p21 | A cyclin-dependent kinase inhibitor, often induced by p53, that mediates cell cycle arrest. nih.gov | May participate in apoptosis in both p53-dependent and p53-independent pathways; its absence can reduce apoptosis in some contexts. nih.gov |

Comparative Potency in Tubulin-Related Mitotic Arrest (e.g., vs. Vincristine, Vinblastine)

Vindesine sulfate exhibits a distinct potency profile in its ability to arrest cells in mitosis when compared to its parent compounds, vinblastine and vincristine. Multiple in vitro studies have demonstrated significant differences in their molecular effects.

In tissue culture studies designed to block 10% to 15% of cells in mitosis, vindesine sulfate is approximately three times more potent than vincristine and nearly ten times more potent than vinblastine. However, at higher dose levels that arrest 40% to 50% of cells, the potency of vindesine and vincristine becomes roughly equivalent.

Further research comparing the capacity of the three alkaloids to arrest L1210 leukemia cells in mitosis confirmed that vindesine was the most potent of the three drugs for inhibiting cell growth and inducing mitotic arrest. nih.gov Another study examining the inhibition of tubulin addition at microtubule assembly ends found vincristine to be slightly more potent than vindesine, which in turn was more potent than vinblastine. nih.govaacrjournals.org Despite being one of the weaker derivatives in this in vitro microtubule assembly assay, vindesine demonstrated superior performance in retarding tumor growth when B16 melanoma cells were treated before injection into animal models. nih.gov This highlights that while the foundational mechanism of tubulin binding is shared, subtle structural differences among the vinca alkaloids lead to significant variations in their biological efficacy. nih.gov

Table 2: Comparative Potency of Vinca Alkaloids in Mitotic Arrest

| Vinca Alkaloid | Potency in Inhibiting Tubulin Addition (Ki in µM) nih.gov | Relative Potency in Inducing Mitotic Arrest (Low Levels) | Relative Potency in Inducing Mitotic Arrest (High Levels) |

|---|---|---|---|

| Vindesine | 0.110 | ~3x more potent than Vincristine; ~10x more potent than Vinblastine | Approximately equipotent to Vincristine |

| Vincristine | 0.085 | - | - |

| Vinblastine | 0.178 | - | - |

Cellular Pharmacology of Vindesine Sulfate

Cellular Uptake and Transport Mechanisms

The entry of vindesine (B1683056) sulfate (B86663) into target cells is a multi-faceted process that is not reliant on a single pathway. Research covering the broader class of vinca (B1221190) alkaloids, including vindesine, indicates that cellular uptake is accomplished through a combination of transport mechanisms. nih.gov A significant portion of drug transport into the cell is believed to occur via temperature-independent, non-saturable mechanisms analogous to passive diffusion. nih.gov

Alongside passive diffusion, evidence points to the involvement of energy- and temperature-dependent active transport systems. nih.govnih.gov While these saturable processes may account for a smaller fraction of the total drug transport, they are a recognized part of the uptake mechanism. nih.gov Once inside the cell, vinca alkaloids can accumulate to concentrations significantly higher than the extracellular environment, with reported intracellular-to-extracellular ratios ranging from 50-fold for vindesine to 100-fold for vinblastine (B1199706) in B16 melanoma cells. nih.gov The ultimate intracellular concentration is a key determinant of the drug's cytotoxic efficacy. nih.gov

It is also critical to note that active efflux pumps, particularly P-glycoprotein, play a role in transporting vinca alkaloids out of the cell, which is a primary mechanism of multidrug resistance. nih.gov

Table 1: Cellular Transport Mechanisms for Vinca Alkaloids

| Transport Mechanism | Characteristics | Role in Vindesine Uptake |

| Passive Diffusion | Temperature-independent, non-saturable process. | Believed to account for the majority of drug transport into the cell. nih.gov |

| Active Transport | Energy- and temperature-dependent, saturable process. | Contributes to cellular uptake, though considered less significant than passive diffusion. nih.govnih.gov |

| Active Efflux | Energy-dependent process (e.g., P-glycoprotein pump). | Removes the drug from the cell; a key factor in drug resistance. nih.gov |

Cell Cycle Phase Specificity

The primary mechanism of action for vindesine sulfate is cell cycle-specific, with its most profound effects exerted during the M-phase (mitosis). nih.govnih.gov By binding to tubulin, the protein subunit of microtubules, vindesine inhibits the polymerization necessary to form a functional mitotic spindle. nih.gov This disruption prevents the proper alignment and segregation of chromosomes, leading to an arrest of the cell cycle at the metaphase stage. nih.gov The inability to complete mitosis ultimately triggers apoptosis (programmed cell death).

While the definitive action occurs in the M-phase, the effects of vinca alkaloids are not exclusively confined to mitosis. Some interactions, such as binding to spindle proteins, can occur during the S-phase. nih.gov Furthermore, studies on related vinca alkaloids have shown that cell death can be induced from other phases of the cell cycle, highlighting a broader impact on cellular viability beyond just mitotic arrest. nih.gov The concentration of the drug is directly correlated with its ability to block cells at metaphase. semanticscholar.org

Table 2: Effect of Vindesine Sulfate on Cell Cycle Phases

| Cell Cycle Phase | Primary Effect of Vindesine Sulfate | Cellular Outcome |

| G1/S Phase | Limited direct action; some binding to tubulin precursors may occur. | Cells generally progress towards mitosis. |

| M Phase (Metaphase) | Primary Target Phase. Inhibition of tubulin polymerization and disruption of mitotic spindle formation. nih.gov | Cell cycle arrest at the metaphase/anaphase transition. nih.govresearchgate.net |

| Post-Mitotic Arrest | Failure to satisfy the spindle assembly checkpoint. | Induction of apoptosis. nih.gov |

Selective Impact on Rapidly Dividing Cells

The therapeutic efficacy of vindesine sulfate is rooted in its selective cytotoxicity towards cells with a high mitotic rate. nih.gov Cancer cells, characterized by their uncontrolled proliferation, are in a near-constant state of division and are therefore highly dependent on the proper function of the mitotic spindle. By targeting this essential machinery, vindesine sulfate disproportionately affects malignant cells while having a lesser impact on most normal, quiescent cells which divide infrequently.

This selectivity is a hallmark of antimitotic agents. The reliance of cancer cells on continuous and successful mitosis makes them particularly vulnerable to drugs that disrupt this process. Normal tissues with naturally high rates of cell turnover, such as bone marrow and gastrointestinal epithelium, are also susceptible to the effects of the drug, which accounts for some of its known side effects. nih.gov

Cellular Morphological Changes Induced by Vindesine Sulfate

Exposure to vindesine sulfate induces distinct and observable morphological changes in cells, primarily related to its antimitotic activity and the subsequent initiation of apoptosis. The most immediate and characteristic alteration occurs within the mitotic spindle. Instead of a well-organized bipolar structure that aligns chromosomes at the metaphase plate, treated cells exhibit aberrant or poorly formed spindles. nih.govresearchgate.net This leads to a scattering of chromosomes throughout the cytoplasm rather than their orderly segregation.

Following mitotic arrest, cells undergo a series of morphological changes indicative of apoptosis. These can include:

Cell Shrinkage and Rounding: The cell detaches from its neighbors and its volume decreases.

Membrane Blebbing: The cell membrane bulges outwards in protrusions.

Chromatin Condensation: The genetic material within the nucleus clumps together.

Nuclear Fragmentation: The nucleus breaks down into smaller bodies.

Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound vesicles which are later cleared by phagocytic cells.

Studies on the closely related compound vincristine (B1662923) have also shown that treatment can lead to a significant increase in the volume of lysosomes and can induce lysosomal membrane permeabilization, contributing to cell death pathways. aacrjournals.org Additionally, research on other microtubule-disrupting agents has demonstrated alterations to the cell surface, including increased roughness and changes in cellular stiffness as the cytoskeletal structure is compromised. researchgate.net After treatment with the related compound vinflunine (B192657), tumor cells have shown apoptosis-related cellular morphological alterations and DNA fragmentation. nih.gov

Table 3: Summary of Cellular Morphological Changes

| Cellular Structure | Morphological Change Induced by Vindesine Sulfate | Functional Consequence |

| Mitotic Spindle | Aberrant formation, disorganization, or complete absence. nih.govresearchgate.net | Failure of chromosome segregation, leading to metaphase arrest. |

| Chromosomes | Scattering throughout the cytoplasm instead of aligning at the metaphase plate. | Aneuploidy and inability to complete cell division. |

| Overall Cell Shape | Shrinkage, rounding, and detachment from substrate. | Loss of normal tissue architecture and cell-cell contacts. |

| Cell Membrane | Blebbing and loss of integrity. | Formation of apoptotic bodies and eventual cell fragmentation. |

| Nucleus | Chromatin condensation and nuclear fragmentation. | Irreversible genetic damage and cellular dismantling. |

| Lysosomes | Increased volume and membrane permeabilization (observed with vincristine). aacrjournals.org | Release of lysosomal enzymes into the cytoplasm, contributing to cell death. |

Preclinical Pharmacology of Vindesine Sulfate

In Vitro Antiproliferative and Cytotoxic Activity on Cancer Cell Lines

Vindesine (B1683056) sulfate (B86663) has demonstrated antiproliferative and cytotoxic activity against various cancer cell lines in vitro. nih.gov Studies have shown its effectiveness against a spectrum of murine and human tumor cell lines. For instance, a new vinca (B1221190) alkaloid derivative related to vindesine showed significantly greater cytotoxicity than vincristine (B1662923) and vinblastine (B1199706) when tested on a panel of murine and human tumor cell lines. researchgate.net Encapsulation of vincristine, a related vinca alkaloid, in liposomes has been shown to improve its efficacy in certain human melanoma cell lines and sensitize resistant lines to the drug in vitro. researchgate.net

In Vivo Antitumor Efficacy in Murine Models (e.g., Leukemia, Solid Tumors)

In vivo studies in murine models have provided evidence of vindesine sulfate's antitumor efficacy against various types of cancers, including leukemia and solid tumors. nih.govd-nb.info

In murine leukemia models, vindesine has demonstrated activity against P154 leukemia and P388 leukemia. d-nb.info Studies using liposome-encapsulated vincristine, which shares similarities with vindesine sulfate, have shown greater antitumor activity and a higher likelihood of being curative in murine systems against L1210 or P388 leukemia cell lines compared to conventional formulations. researchgate.netnih.gov

For solid tumors in murine models, vindesine has shown effects against Ridgeway osteogenic sarcoma and Gardner lymphosarcoma. d-nb.info Preclinical investigations have also indicated activity against murine B16 melanoma and S180 ascites tumors. d-nb.info A new vinca alkaloid derivative was found to exhibit significant antitumor activity against murine transplantable tumors, including P388 leukemia (intraperitoneal and subcutaneous), L1210 leukemia (intraperitoneal), B16 melanoma (intraperitoneal and intravenous), M5076 sarcoma (intraperitoneal), and subcutaneous colon adenocarcinoma 38. researchgate.net This derivative also showed significant activity against human tumor xenografts when administered intravenously, including HT-29 colon, NCI-H460 lung, NCI-H125 lung, PANC-1 pancreas, and A-431 vulvar tumor xenografts. researchgate.net It was also active in vivo against a vincristine-resistant P388 leukemia subline. researchgate.net Liposomal formulations of vincristine have demonstrated superior antitumor activity in a variety of human tumor xenograft and murine syngeneic models representing several cancer types. springermedizin.de

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic profile of vindesine sulfate in preclinical models is characterized by rapid distribution from the blood into tissues. mims.comdrugbank.com Vinca alkaloids, including vindesine, generally exhibit a large apparent total volume of distribution, high total plasma clearance, and a long terminal elimination half-life. nih.gov

Hepatic Metabolism (Role of P-450IIIA Cytochromes)

Hepatic metabolism plays a significant role in the biotransformation of vindesine sulfate. mims.com Human hepatic P-450IIIA cytochromes are involved in the metabolism of vindesine, as well as other vinca alkaloids like vinblastine. nih.govnih.gov Studies with human liver microsomes have revealed that CYP3A4 is responsible for the metabolism of vindesine. nih.govpharmgkb.org The involvement of human cytochrome CYP3A isozymes in vindesine metabolism has been demonstrated, with the drug being converted into a major metabolite upon incubation with human liver microsomes. pharmgkb.org Other vinca alkaloids, such as vinblastine, vincristine, and vinorelbine (B1196246), have shown an inhibitory effect on vindesine biotransformation, suggesting a potential involvement of the CYP3A subfamily in their own metabolism. pharmgkb.org

Primary Routes of Elimination (e.g., Biliary Excretion)

Biliary excretion is the primary route of elimination for vinca alkaloids, including vindesine sulfate, with low urinary excretion. nih.govmedicines.org.uk Most of an intravenous dose of vincristine, a related compound, is excreted in the bile after rapid tissue binding. medicines.org.ukhpra.iemedsinfo.com.au Approximately 70% of a dose of vincristine is found in feces over 72 hours, as unchanged drug and metabolites, with some also appearing in the urine. hpra.ie In humans, the main elimination route of vinca alkaloids is via fecal excretion. pharmgkb.org

Mechanisms of Drug Resistance to Vindesine Sulfate

Role of Efflux Pumps (e.g., P-glycoprotein/ABC Family Transporters)

One of the most well-documented mechanisms of resistance to vindesine (B1683056) sulfate (B86663) and other vinca (B1221190) alkaloids is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. aacrjournals.orgnih.gov The most prominent of these is P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.govnih.gov

P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including chemotherapeutic agents, from the cell. nih.govjournaljpri.com This process reduces the intracellular drug concentration to sub-therapeutic levels, thereby diminishing the drug's cytotoxic effects. nih.gov Overexpression of P-gp has been observed in numerous tumor types and is a common cause of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally unrelated drugs. journaljpri.comnih.gov

Vincristine (B1662923) and vinblastine (B1199706), structurally similar to vindesine, are known substrates for P-gp. nih.gov Studies on resistant cell lines often show a direct correlation between the level of P-gp overexpression and the degree of drug resistance. For instance, combination treatment of non-small cell lung carcinoma cells with docetaxel and vinblastine was found to be antagonized by P-gp activity, with single-agent treatment leading to a significant increase in P-gp gene and protein expression. nih.gov

| Cell Line / Study | Drug of Resistance | Fold Resistance | Associated Efflux Pump | Key Findings |

| Human non-small cell lung carcinoma cells | Docetaxel and Vinblastine | - | P-glycoprotein (P-gp) | Single-agent treatment significantly increased P-gp expression; combination therapy helped neutralize this overexpression. nih.gov |

| Various Cancer Cells | Ensartinib | - | P-glycoprotein (P-gp) | P-gp overexpression was associated with reduced susceptibility to the drug by decreasing intracellular accumulation. mdpi.com |

Target Modification Mechanisms

Vindesine sulfate's primary cellular target is the microtubule system. aacrjournals.org Alterations to the components or dynamics of microtubules can prevent the drug from effectively binding and exerting its anti-mitotic effects.

Microtubules are polymers of α- and β-tubulin heterodimers. aacrjournals.org In humans, there are multiple isotypes of both α- and β-tubulin. nih.gov Changes in the expression levels of these isotypes can alter the properties of the microtubules and their interaction with microtubule-targeting agents. aacrjournals.orgnih.gov

Resistance to vinca alkaloids has been associated with altered expression of specific β-tubulin isotypes. aacrjournals.org For example, studies on vincristine- and vinblastine-resistant acute lymphoblastic leukemia (ALL) cell lines have shown a decreased expression of class III β-tubulin. aacrjournals.orgnih.gov Conversely, in some non-neuronal cancers, increased expression of class III β-tubulin is linked to resistance to other microtubule-disrupting agents like taxanes. mdpi.com This suggests that the specific tubulin isotype profile of a cancer cell can significantly influence its sensitivity to different classes of anti-tubulin drugs.

| Cell Line | Drug of Resistance | Change in β-Tubulin Isotype | Impact on Resistance |

| CCRF-CEM (ALL) | Vincristine (VCR R) | Decreased Class III | Associated with resistance aacrjournals.orgnih.gov |

| CCRF-CEM (ALL) | Vinblastine (VLB100) | Decreased Class III | Associated with resistance aacrjournals.orgnih.gov |

| BE(2)-C (Neuroblastoma) | Vincristine (BE/VCR10) | Decreased Class III | Associated with resistance aacrjournals.org |

The function and dynamics of microtubules are further regulated by a variety of post-translational modifications (PTMs), including acetylation, detyrosination, polyglutamylation, and polyglycylation. nih.gov These modifications can affect the stability of microtubules and their interaction with microtubule-associated proteins (MAPs), thereby influencing drug sensitivity. nih.gov

In vincristine-resistant leukemia cells (VCR R), marked post-translational changes in class I β-tubulin have been observed, which were not present in the sensitive parent cells. nih.gov Increased levels of tubulin modifications are often a characteristic of cancer cells and can contribute to a more stable microtubule network, which may be less susceptible to the depolymerizing effects of vinca alkaloids. nih.gov

The dynamic instability of microtubules is regulated by a host of microtubule-associated proteins (MAPs). nih.gov Some MAPs stabilize microtubules, while others promote their disassembly. nih.gov An imbalance in the expression or activity of these proteins can lead to drug resistance.

Increased expression of stabilizing proteins like MAP4 has been linked to resistance to microtubule-depolymerizing agents. aacrjournals.orgnih.gov In vincristine-resistant leukemia cells, elevated levels of MAP4 were detected, which correlated with increased microtubule stability. aacrjournals.orgnih.gov These more stable microtubules are inherently more resistant to the depolymerizing action of vindesine. Additionally, oncoproteins such as Sorcin can directly bind to drugs like vincristine, reducing their effective intracellular concentration and contributing to resistance. nih.gov

| Cell Line | Drug of Resistance | Associated Protein Change | Effect on Microtubules |

| VCR R (ALL) | Vincristine | Increased MAP4 expression | Increased microtubule stability aacrjournals.orgnih.gov |

| VCR R (ALL) | Vincristine | Mutation in class I β-tubulin (Leu240→Ile) | Altered microtubule structure/function aacrjournals.orgnih.gov |

| BE/VCR10 (Neuroblastoma) | Vincristine | Decreased MAP2c expression | Altered microtubule dynamics aacrjournals.org |

Drug Detoxification Pathways within Cancer Cells

Cancer cells can develop resistance by enhancing their ability to metabolize and detoxify chemotherapeutic agents, converting them into less active or inactive forms that can be more easily eliminated.

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a role in the metabolism of vinca alkaloids. nih.govnih.gov Increased expression or activity of CYP3A4 in tumor cells can lead to faster detoxification of vindesine sulfate, reducing its cytotoxic potential. nih.gov Studies have shown that treating a human colon adenocarcinoma cell line with vinblastine selected for a population of cells with higher endogenous levels of CYP3A4, indicating that this enzyme can contribute to the development of drug resistance. nih.gov

Another major detoxification pathway involves the Glutathione S-transferases (GSTs). nih.govnih.gov These enzymes catalyze the conjugation of reduced glutathione (GSH) to various electrophilic compounds, including some anticancer drugs. nih.govmdpi.com This conjugation reaction renders the drugs more water-soluble and facilitates their excretion from the cell, often in conjunction with efflux pumps like the multidrug resistance-associated proteins (MRPs). nih.gov Overexpression of GSTs, particularly the GSTP1 isoform, has been observed in many drug-resistant cancer cell lines and is associated with a poor prognosis. nih.gov

| Detoxification Pathway | Key Enzymes/Proteins | Mechanism of Resistance |

| Cytochrome P450 Metabolism | CYP3A4 | Catalyzes the metabolic inactivation of vinca alkaloids. nih.govnih.gov |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Conjugates glutathione to the drug, increasing its solubility and facilitating its efflux from the cell. nih.govnih.gov |

Apoptosis Blockade Mechanisms

Vindesine sulfate, like other vinca alkaloids, ultimately induces cell death through the process of apoptosis. nih.gov Cancer cells can acquire resistance by dysregulating the apoptotic machinery, thereby blocking the signals that would normally lead to cell death.

A key mechanism for apoptosis blockade is the alteration in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 can sequester pro-apoptotic proteins, preventing the initiation of the mitochondrial apoptotic pathway. nih.gov This is a common survival strategy for cancer cells and a significant contributor to chemoresistance.

Another group of proteins involved in apoptosis blockade are the Inhibitors of Apoptosis Proteins (IAPs). nih.govnih.gov The IAP family includes proteins like survivin, which can inhibit caspases, the key executioner enzymes of apoptosis. nih.gov Survivin is often overexpressed in tumors and its presence is correlated with resistance to various chemotherapeutic agents, including vincristine, and a poor clinical outcome. nih.govscispace.commdpi.com Silencing of survivin expression has been shown to re-sensitize resistant lung cancer cells to vincristine, highlighting its crucial role in this resistance mechanism. scispace.com

| Apoptotic Pathway Component | Role in Resistance | Examples in Vinca Alkaloid Resistance |

| Bcl-2 Family Proteins | Overexpression of anti-apoptotic members (e.g., Bcl-2, Mcl-1) prevents the initiation of apoptosis. nih.gov | Overexpression of Bcl-2 is associated with taxane resistance, a related anti-tubulin agent. nih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Inhibit caspase activity, blocking the execution phase of apoptosis. nih.govnih.gov | High survivin expression is linked to vincristine resistance in ALL and lung cancer cells. nih.govscispace.com |

Involvement of Micro-RNAs and Oncogenes in Resistance Development

The development of resistance to vindesine sulfate, a vinca alkaloid chemotherapeutic agent, is a complex process involving various molecular alterations within cancer cells. Among these, the dysregulation of micro-RNAs (miRNAs) and the altered expression of oncogenes have been identified as significant contributors.

Micro-RNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression frontiersin.org. In the context of cancer, miRNAs can act as either oncogenes or tumor suppressors, and their abnormal expression has been linked to drug resistance frontiersin.orgnih.gov. Several studies on vinca alkaloids, the class to which vindesine belongs, have elucidated the role of specific miRNAs in mediating resistance. For instance, in gastric cancer cells resistant to the related vinca alkaloid vincristine, the oncogenic miRNAs miR-19a/b were found to be highly expressed. Their overexpression enhanced resistance by directly targeting the tumor suppressor gene PTEN frontiersin.org. While direct studies on vindesine are less common, the shared mechanism of action among vinca alkaloids suggests similar miRNA-mediated resistance pathways may apply. Research on breast cancer cells treated with vinca alkaloids, including vincristine and vinblastine, has shown significant modulation of miR-222-3p expression, implying its involvement in the cellular response and potential resistance to these drugs nih.govresearchgate.net. The dysregulation of such miRNAs can impact fundamental cellular processes like apoptosis, cell cycle, and proliferation, thereby diminishing the cytotoxic effects of the chemotherapeutic agent frontiersin.orgnih.gov.

Oncogenes also play a crucial role in the development of resistance to vindesine. A primary mechanism is the overexpression of genes encoding ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The multidrug resistance 1 (MDR1) gene, also known as ABCB1, is a well-characterized oncogene in this context. In human esophageal cancer cells made resistant to vindesine, an enhanced expression of MDR1 mRNA was observed nih.gov. In the most resistant clones, this overexpression was linked to the amplification of the MDR1 gene itself nih.gov. The resulting protein, P-glycoprotein, actively transports vindesine and other chemotherapeutic agents out of the cancer cell, reducing the intracellular drug concentration to sub-lethal levels and thereby conferring resistance nih.govnih.gov. This acquisition of an MDR phenotype often results in cross-resistance to other structurally and functionally unrelated anticancer drugs nih.gov.

The interplay between oncogenes and miRNAs can further drive resistance. Oncogenic miRNAs can regulate the expression of tumor suppressor genes, while tumor-suppressive miRNAs can be downregulated, leading to the overexpression of oncogenes that promote survival and drug resistance.

| Molecule Type | Specific Molecule | Role in Vinca Alkaloid Resistance | Mechanism of Action | Cancer Type Studied |

| micro-RNA | miR-19a/b | Oncogenic | Enhances resistance by targeting the PTEN tumor suppressor gene. frontiersin.org | Gastric Cancer (Vincristine) |

| micro-RNA | miR-222-3p | Modulated Expression | Expression is altered in response to vinca alkaloid treatment, suggesting a role in apoptosis and drug response. nih.govresearchgate.net | Breast Cancer |

| Oncogene | MDR1 (ABCB1) | Drug Efflux | Gene amplification and mRNA overexpression lead to increased P-glycoprotein, which pumps vindesine out of the cell. nih.gov | Esophageal Cancer (Vindesine) |

Contribution of Cancer Stem Cells to Resistance

Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, and are considered to be a driving force behind tumor initiation, metastasis, and recurrence frontiersin.orgmdpi.com. A significant body of evidence indicates that CSCs are intrinsically more resistant to conventional chemotherapies, including vinca alkaloids like vindesine, compared to the bulk of non-stem cancer cells mdpi.comlongdom.orgresearchgate.net. This inherent resistance is a major factor in treatment failure and subsequent relapse mdpi.comresearchgate.net.

Several mechanisms contribute to the chemoresistance of CSCs to vindesine sulfate:

Quiescence: Vindesine, like other vinca alkaloids, is an anti-mitotic agent that targets the formation of the mitotic spindle, thereby arresting cells in the mitotic phase of the cell cycle longdom.orgresearchgate.net. CSCs are often more quiescent or slower-cycling than the rapidly proliferating cells that make up the bulk of the tumor researchgate.net. This reduced rate of cell division makes them less susceptible to cell-cycle-specific drugs like vindesine researchgate.net.

Enhanced Drug Efflux: CSCs frequently overexpress ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1), ABCC1, and ABCG2 nih.govlongdom.org. These transporters function as powerful efflux pumps that actively remove a wide array of chemotherapeutic drugs, including vinca alkaloids, from the cell's interior longdom.org. This increased efflux capacity prevents the drug from reaching its intracellular target (microtubules) at a sufficient concentration to induce cell death.

Proficient DNA Repair and Anti-Apoptotic Mechanisms: CSCs possess highly efficient DNA repair mechanisms and overexpress anti-apoptotic proteins, such as those from the BCL-2 family (e.g., BCL-2, BCL-XL) nih.gov. While vindesine's primary action is on microtubules, downstream effects include the induction of apoptosis. The heightened anti-apoptotic defenses in CSCs allow them to survive drug-induced stress that would be lethal to non-CSCs nih.gov.

Dysregulated Developmental Pathways: Key embryonic signaling pathways, including Wnt/β-catenin, Notch, and Hedgehog, are often dysregulated in CSCs longdom.org. These pathways are crucial for maintaining the "stemness" of these cells and contribute to their survival and resistance to therapy mdpi.com. For example, the Wnt/β-catenin pathway has been linked to the overexpression of ABCB1, directly contributing to multidrug resistance frontiersin.org.

The survival of this resistant CSC population following a course of chemotherapy allows for the eventual regeneration of the tumor, often with a more aggressive and treatment-refractory phenotype researchgate.netyoutube.com.

| Resistance Mechanism | Description | Relevance to Vindesine Sulfate |

| Quiescence | CSCs exhibit a slower cell cycle progression compared to the bulk of tumor cells. researchgate.net | As an anti-mitotic agent, vindesine is less effective against non-dividing or slowly-dividing cells. longdom.orgresearchgate.net |

| Drug Efflux | Overexpression of ABC transporter proteins (e.g., MDR1/ABCB1, ABCG2) that pump drugs out of the cell. nih.govlongdom.org | Vinca alkaloids are known substrates for these transporters, leading to reduced intracellular drug accumulation. longdom.org |

| Anti-Apoptosis | Elevated levels of anti-apoptotic proteins (e.g., BCL-2 family) that inhibit programmed cell death. nih.gov | CSCs can evade the apoptosis typically induced by microtubule disruption from vindesine. |

| Altered Signaling | Dysregulation of developmental pathways like Wnt, Notch, and Hedgehog that promote survival and self-renewal. mdpi.comlongdom.org | These pathways can activate downstream targets that confer resistance to chemotherapy. frontiersin.org |

In Vitro Models for Studying Resistance Induction

The study of vindesine sulfate resistance heavily relies on the development and characterization of in vitro models. These laboratory-based systems are essential for elucidating the molecular mechanisms of resistance and for screening potential strategies to overcome it.

A primary method for generating resistant cancer cell lines is through continuous, long-term exposure to the drug. This process involves a stepwise selection where a parental, drug-sensitive cell line is cultured with gradually increasing concentrations of vindesine sulfate. This method mimics the clinical scenario where resistance can develop over the course of treatment. For example, a series of vindesine-resistant clones of human esophageal carcinoma cells (SH-1-V1 through SH-1-V8) were developed using this approach nih.gov. These clones exhibited a stepwise increase in resistance, with the most resistant clone being 115-fold more resistant than the parental SH-1 cells. Such models allow researchers to study the progressive genetic and phenotypic changes that occur during the acquisition of resistance, such as the amplification and overexpression of the MDR1 gene nih.gov.

Another in vitro approach involves treating cancer cells with low doses of a vinca alkaloid for a defined period to induce a resistant phenotype. Studies using the related compound vinblastine on murine myeloma cells showed that treatment with low doses not only selected for resistant cells but also conditioned the culture medium in such a way that it could induce resistance in previously untreated cells mdpi.com. This suggests that resistant cells may secrete factors that can confer resistance to neighboring sensitive cells, a phenomenon that can be studied using these in vitro systems.

Furthermore, short-term in vitro assays can be used to predict clinical response. For instance, a liquid culture system was used to examine the effect of vindesine and vincristine on leukemic cells from patients. The in vitro sensitivity, measured by the incorporation of radiolabeled sulfate, correlated with the clinical outcome of the patients treated with these drugs nih.gov. This demonstrates the utility of in vitro models not only for mechanistic studies but also for potentially personalizing therapy. These models provide a controlled environment to investigate specific resistance pathways, test the efficacy of resistance-reversing agents, and understand the complex biology underlying treatment failure.

| Model Type | Description | Example | Key Findings |

| Stepwise Selection | Parental cancer cell lines are exposed to gradually increasing concentrations of the drug over a prolonged period. nih.gov | Human esophageal cancer cell line (SH-1) treated with increasing doses of vindesine to generate resistant clones (SH-1-V1 to SH-1-V8). nih.gov | Acquired resistance was progressive (3- to 115-fold) and was associated with enhanced expression and amplification of the MDR1 gene, leading to a multidrug-resistant phenotype. nih.gov |

| Low-Dose Induction | Cells are treated with low, sub-lethal doses of the drug for a shorter, fixed duration. | Murine myeloma cells treated with low doses of vinblastine for 7 days. mdpi.com | Induced a resistant phenotype and produced a conditioned medium that could transfer resistance to drug-naive cells. mdpi.com |

| Short-Term Sensitivity Assay | Patient-derived tumor cells are cultured in vitro and treated with the drug to assess immediate sensitivity. | Leukemic cells from patients in blast crisis were treated with vindesine in vitro. nih.gov | In vitro drug effects on cellular metabolism (³⁵SO₄ incorporation) correlated with the clinical response of the patient to vindesine therapy. nih.gov |

Novel Formulations and Drug Delivery Systems for Vindesine Sulfate Research

Strategies for Enhanced Bioavailability and Targeted Delivery

Improving the bioavailability and achieving targeted delivery are key objectives in the development of novel vindesine (B1683056) sulfate (B86663) formulations. tandfonline.compmarketresearch.comnih.gov The inherent properties of vindesine sulfate, such as its stability profile, can influence these strategies. Vindesine sulfate is most stable at pH 1.9 and may precipitate in solutions with a pH greater than 6. nih.gov

Drug delivery systems like liposomes and nanoparticles can alter the pharmacokinetics of vindesine sulfate, leading to increased drug delivery to target tissues and prolonged circulation time. tandfonline.compmarketresearch.comliposomes.caspringermedizin.de This enhanced delivery can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor vasculature, or through active targeting, which involves modifying the carrier surface with ligands that bind specifically to cancer cells. liposomes.caijpsjournal.comnih.govdovepress.com Research indicates that targeted therapies, including those utilizing nanoparticle-based delivery systems for vinca (B1221190) alkaloids, are a growing trend in oncology. pmarketresearch.com

Liposomal Encapsulation Technologies

Liposomes have garnered considerable interest as drug carriers in cancer chemotherapy due to their ability to modify biodistribution and selectively target drugs to tumors, as well as control the release rate of encapsulated agents. nih.govsci-hub.se Liposomal encapsulation of vinca alkaloids, including vindesine sulfate (though much research is focused on vincristine (B1662923) sulfate due to its clinical use in liposomal formulations), has shown promise in improving stability, reducing drug leakage, and increasing intracellular uptake. sci-hub.sepjps.pk

Liposome (B1194612) Composition and Characteristics

The composition of liposomes significantly influences their properties, including drug retention and circulation time. tandfonline.com Liposomes are typically composed of a phospholipid bilayer, which can encapsulate hydrophilic and lipophilic molecules. brieflands.comnih.gov The commercially available vincristine sulfate liposome injection (Marqibo®) utilizes a formulation based on sphingomyelin (B164518) (SM) and cholesterol (55:45 molar ratio) to enhance longevity in blood and overcome pharmacokinetic limitations of the non-liposomal drug. nih.govnih.govdovepress.com This specific composition contributes to improved drug retention within the liposome. nih.govdovepress.comgoogle.com

Studies have investigated the influence of different long-circulating materials, such as chitosan, poly(ethylene glycol)-1,2-distearoyl sn-glycero-3-phosphatidylethanolamine (PEG-DSPE), and poly(ethylene glycol)-poly-lactide-co-glycolide (PEG-PLGA), on the pharmacokinetics of liposomal vincristine sulfate. nih.govdovepress.com These materials can be used to coat liposomes to improve stability and prolong circulation half-life by reducing uptake by the reticuloendothelial system (RES). tandfonline.comnih.govnih.govdovepress.com

Physicochemical properties such as particle size, zeta potential, and encapsulation efficiency are critical characteristics evaluated for liposomal formulations. brieflands.comnih.govresearchgate.net For instance, liposomes with particle sizes ranging from 90 to 120 nm have been successfully prepared. pjps.pk The zeta potential, or surface charge, can also affect stability and cellular interactions. brieflands.comnih.gov Encapsulation efficiency indicates the amount of drug successfully loaded into the liposomes. pjps.pkbrieflands.comnih.gov

Here is a table summarizing some characteristics of liposomal formulations from research:

| Formulation Type | Composition/Coating | Particle Size (approx.) | Zeta Potential (approx.) | Encapsulation Efficiency (approx.) | Reference |

| Vincristine Sulfate Liposomes | Sphingomyelin/Cholesterol | ~100 nm | Not specified | >95% (with pH gradient) | liposomes.canih.govgoogle.comresearchgate.net |

| PEGylated Liposomes (Vincristine) | PEGylated | 90-120 nm | Not specified | 77.24% | pjps.pk |

| PEGylated Niosomes (Vincristine) | PEGylated, Non-ionic surfactant | 220 nm | -19 mV | 81% | brieflands.com |

| Coated Liposomes (Vincristine) | Chitosan coating | Increased after coating | Not specified | ~99.0% | nih.govdovepress.com |

| Coated Liposomes (Vincristine) | PEG-DSPE coating | Not specified | Near-zero | ~99.0% | nih.govdovepress.com |

| Coated Liposomes (Vincristine) | PEG-PLGA coating | Not specified | Negatively charged | ~99.0% | nih.govdovepress.com |

Enhanced Tumor Accumulation and Tissue Penetration

Liposomal encapsulation can lead to enhanced accumulation of vindesine sulfate in tumor sites. liposomes.canih.gov This is primarily attributed to the EPR effect, where liposomes of appropriate size (around 100 nm) can extravasate from the leaky vasculature of tumors and accumulate in the interstitial space. liposomes.canih.gov Compared to free drug, liposomal formulations of vincristine sulfate have demonstrated higher drug concentrations and longer retention in tumor tissue in animal models. liposomes.caspringermedizin.de

Targeted liposomes, modified with ligands such as antibodies that bind to specific antigens overexpressed on cancer cells (e.g., HER2), can further enhance tumor-specific delivery and intracellular uptake. ijpsjournal.comnih.gov This targeted approach can lead to increased drug accumulation within cancer cells and potentially overcome mechanisms of drug resistance. nih.govacs.org

Drug Loading and Release Kinetics (e.g., pH-triggered release)

Efficient drug loading and controlled release kinetics are crucial for the efficacy of liposomal formulations. liposomes.casci-hub.se Various methods are employed for loading vinca alkaloids into liposomes, including passive and active loading techniques. researchgate.net Active loading methods, such as those utilizing pH gradients or transmembrane gradients like triethylammonium (B8662869) sucroseoctasulfate (TEA-SOS), are often used to achieve high encapsulation efficiencies for vincristine sulfate. google.comresearchgate.net These methods facilitate the movement of the drug into the liposome interior, where it can be trapped, sometimes by forming a precipitate. google.comresearchgate.net

The release profile of the encapsulated drug from liposomes is a critical factor influencing therapeutic activity. liposomes.casci-hub.se Research aims for controlled and sustained release, ideally with preferential release at the tumor site. sci-hub.senih.gov Some formulations exhibit pH-dependent release, with faster drug release observed in the acidic environment characteristic of tumor interstitium and endosomal/lysosomal compartments compared to physiological pH. sci-hub.seacs.orgnih.gov This pH-triggered release can contribute to targeted drug delivery and increased intracellular drug concentration in cancer cells. sci-hub.seacs.org

Studies on vincristine sulfate liposomes have investigated release kinetics at different pH values, demonstrating that release can conform to a first-order model, suggesting transmembrane diffusion as a release mechanism. researchgate.net The drug-to-lipid ratio can also influence the release profile. researchgate.net

Here is a table illustrating drug release data from a study on PEGylated niosomal vincristine sulfate:

| Formulation | Release Medium | Time (h) | Cumulative Release (%) | Reference |

| PEGylated Niosomes | PBS (pH 7.4) | 3 | ~21% | brieflands.com |

| PEGylated Niosomes | PBS (pH 7.4) | 36 | ~69% | brieflands.com |

| Free Vincristine | PBS (pH 7.4) | 3 | ~80% | brieflands.com |

Note: This table presents data for vincristine sulfate in niosomes, which are structurally similar to liposomes and often studied alongside them in drug delivery research.

Nanoparticle-Based Delivery Systems

Beyond liposomes, a variety of other nanoparticle-based delivery systems are being explored for vindesine sulfate and other vinca alkaloids to improve their therapeutic profile. tandfonline.compmarketresearch.comnih.govresearchgate.net These systems offer advantages such as improved pharmacokinetics, enhanced tumor targeting, and the potential to overcome drug resistance. tandfonline.comresearchgate.netresearchgate.net

Polymeric Nanoparticles

Polymeric nanoparticles are a prominent type of nanoparticle-based delivery system investigated for the delivery of vinca alkaloids. tandfonline.comresearchgate.netresearchgate.net These nanoparticles are typically made from biodegradable polymers and can encapsulate drugs within their matrix or on their surface. researchgate.netresearchgate.net

Research has explored the use of polycaprolactone (B3415563) (PCL) as a carrier for vincristine sulfate in nanoparticle formulations prepared by methods such as the double emulsion technique. researchgate.netresearchgate.net These studies have shown the successful preparation of spherical nanoparticles with sizes around 200 nm and negative zeta potential, attributed to the presence of carboxylic groups in the polymer. researchgate.netresearchgate.net

Polymeric nanoparticles can provide prolonged drug release compared to free drug solutions. researchgate.netresearchgate.net Studies have demonstrated sustained release profiles for vincristine sulfate from PCL nanoparticles. researchgate.netresearchgate.net Furthermore, polymeric nanoparticles can be modified to enhance their targeting capabilities and cellular uptake. acs.orggoogle.com For example, nanoparticles functionalized with ligands like folate or conjugated with cell-penetrating peptides have shown enhanced cellular uptake and cytotoxicity in cancer cells. acs.org Lipid-polymer hybrid nanoparticles are also being developed, combining the benefits of both lipid and polymer systems for drug delivery, including controlled release kinetics and enhanced cellular uptake. google.com

Here is a table summarizing characteristics of polymeric nanoparticles for vincristine sulfate delivery:

| Polymer Used | Preparation Method | Particle Size (approx.) | Zeta Potential (approx.) | Encapsulation Efficiency (approx.) | Release Profile | Reference |

| Polycaprolactone (PCL) | Double Emulsion | ~200 nm | Negative | 36-57% | Prolonged | researchgate.netresearchgate.net |

| PLGA-PEG–folate and R7-conjugated PLGA-PEG | Not specified | Not specified | Not specified | Not specified | pH-triggered | acs.org |

| Lipid-Polymer Hybrid | Not specified | ~100 nm | Modifiable | Capacity for co-encapsulation | Controlled | google.com |

Note: While some studies specifically mention vincristine sulfate, the principles and findings regarding polymeric nanoparticles are often relevant to the delivery of other vinca alkaloids like vindesine sulfate due to their similar chemical structures and mechanisms of action.

Exosome-Based Nanocarriers

Exosomes, as naturally derived nanocarriers, have garnered interest for drug delivery due to their biocompatibility, ability to cross biological barriers, and capacity to deliver cargo directly to target cells. mdpi.com Studies investigating the use of mesenchymal stem cell-derived exosomes (MSC-Exos) for delivering vincristine sulfate, a related vinca alkaloid, have shown promise in improving targeted delivery to cancer stem cells and potentially reducing side effects associated with non-specific distribution. mdpi.comazolifesciences.comnih.govresearchgate.netresearchgate.net While research specifically on vindesine sulfate-loaded exosomes is less documented in the provided search results, the success seen with vincristine sulfate suggests a potential avenue for vindesine sulfate delivery. One study indicated that loading vincristine sulfate into MSC-Exos did not reduce the drug's efficacy and significantly improved targeted delivery compared to the free drug. azolifesciences.comresearchgate.net The nano-size of vincristine sulfate molecules allowed for a certain amount of the drug to be loaded into the exosomes. azolifesciences.com

Targeted Nanoparticle Approaches (e.g., Folate Receptor-Mediated, Antibody Conjugation)

Targeted nanoparticle approaches aim to deliver vindesine sulfate more specifically to cancer cells, thereby increasing drug accumulation at the tumor site and minimizing exposure to healthy tissues. This can be achieved by functionalizing nanoparticles with ligands that bind to receptors overexpressed on cancer cells.

Folate receptor-mediated targeting is a strategy that exploits the overexpression of folate receptors (FR) on the surface of many cancer cells, including those in ovarian, cervical, colorectal, and breast cancers. wikipedia.orgmdpi.com Folic acid, having a high affinity for the FR, can be conjugated to nanoparticles or drug molecules to facilitate targeted uptake via receptor-mediated endocytosis. wikipedia.orgmdpi.com While some research focuses on folate-conjugated systems for delivering other vinca alkaloids like vincristine sulfate using lipid-polymer hybrid nanoparticles, demonstrating targeted effects and enhanced anti-tumor activity in lymphoma models, direct studies on folate receptor-mediated delivery specifically for vindesine sulfate nanoparticles were not prominently found in the provided results. acs.orgdovepress.comresearchgate.net However, the principle of folate targeting is being explored for delivering various therapeutic agents to FR-positive tumors. wikipedia.orgsci-hub.se

Antibody conjugation represents another significant approach for targeted delivery, forming antibody-drug conjugates (ADCs). ADCs consist of a monoclonal antibody linked to a cytotoxic payload, designed to selectively bind to antigens highly expressed on cancer cells. mdpi.comencyclopedia.pubmdpi.comacs.org Upon binding and internalization, the cytotoxic drug is released within the cancer cell, leading to cell death. mdpi.comacs.org Vinca alkaloids, including vindesine sulfate, are potent tubulin inhibitors and have been explored as payloads in ADC development. mdpi.comgoogle.com Early clinical trials in 1983 utilized an anti-carcinoembryonic antigen antibody conjugated with vindesine, reporting a promising outcome. acs.orgresearchgate.net The development of ADCs has advanced significantly, with newer generations employing more potent payloads and stable linkers to improve efficacy and reduce systemic toxicity. mdpi.commdpi.comaacrjournals.org While specific details on recent vindesine sulfate ADCs were not extensively detailed, the success of ADCs utilizing other vinca alkaloid derivatives highlights the potential of this approach for vindesine sulfate. aacrjournals.orgnih.gov

Chemical and Peptide Modifications for Improved Delivery

Chemical and peptide modifications of vindesine sulfate or its delivery systems are explored to enhance its pharmacokinetic properties, improve targeting, and overcome limitations like multidrug resistance. tandfonline.comnih.govsemanticscholar.org

Chemical modifications can involve altering the structure of vindesine itself or conjugating it to polymers or other molecules to improve its solubility, stability, or interaction with delivery vehicles. For instance, vindesine is a semi-synthetic derivative of vinblastine (B1199706), resulting from modifications to the vinblastine structure. wikipedia.orgnih.govsemanticscholar.orgmdpi.com Further chemical modifications could potentially lead to derivatives with improved therapeutic indices or suitability for specific delivery systems.

Peptide modifications often involve conjugating targeting peptides or cell-penetrating peptides to nanoparticles or liposomes encapsulating vindesine sulfate. tandfonline.comnih.gov Targeting peptides can enhance the binding and uptake of the delivery system by specific cancer cells expressing the corresponding receptors. tandfonline.com Cell-penetrating peptides can facilitate the intracellular delivery of the drug. tandfonline.commdpi.com Research on peptide-modified liposomes and nanoparticles for delivering other vinca alkaloids like vincristine sulfate has shown enhanced cellular uptake and improved penetration into tumor tissues. acs.orgtandfonline.com Although specific examples of peptide modifications directly applied to vindesine sulfate delivery were not extensively found, the general strategy of using peptide ligands to enhance the targeting and internalization of drug delivery systems is a relevant area of research for vinca alkaloids. tandfonline.commdpi.com

The development of novel formulations and drug delivery systems for vindesine sulfate, including exosome-based carriers, targeted nanoparticles utilizing strategies like folate receptor targeting and antibody conjugation, and chemical/peptide modifications, represents active areas of research aimed at improving its therapeutic profile and overcoming current limitations in cancer treatment.

Combination Strategies in Preclinical Research with Vindesine Sulfate

Rationale for Multi-Agent Combinations

Furthermore, combination strategies can help mitigate or overcome mechanisms of drug resistance, a significant challenge in cancer treatment. Cancer cells can develop resistance to single agents through various mechanisms, including increased drug efflux, altered drug metabolism, or activation of survival pathways. Combining agents with different resistance mechanisms or including agents that can inhibit resistance pathways can restore sensitivity and improve treatment response. The use of vindesine (B1683056) sulfate (B86663) in combination is generally intended to enhance therapeutic efficacy and potentially reduce the likelihood of resistance development compared to monotherapy nih.govwikipedia.org.

Synergistic Antitumor Effects in In Vitro Models (e.g., on cell proliferation, apoptosis)

Preclinical in vitro studies using various cancer cell lines are crucial for identifying synergistic drug combinations and understanding their underlying mechanisms. Research with vinca (B1221190) alkaloids, including vindesine and its close analogs like vincristine (B1662923) and vinblastine (B1199706), has demonstrated synergistic antitumor effects when combined with other cytotoxic agents or targeted therapies.

Studies have shown that combining vinca alkaloids with agents that induce apoptosis through different pathways can lead to enhanced cell death. For instance, combinations of vincristine with natural products or other chemotherapeutic agents have been shown to increase apoptosis in various cancer cell lines pensoft.netresearchgate.net. Synergistic inhibition of cancer cell proliferation has also been observed in vitro with vinca alkaloid combinations iiarjournals.orgresearchgate.net. These synergistic effects often involve a greater reduction in cell viability and an increase in markers of apoptosis compared to single-agent treatments. While specific detailed data tables for vindesine sulfate combinations were not extensively found in the initial search, the principle of synergy observed with other vinca alkaloids in combination with various agents (such as P-gp inhibitors or natural products) is highly relevant to vindesine sulfate due to their shared mechanism of action and susceptibility to similar resistance mechanisms pensoft.netiiarjournals.orgresearchgate.net.

Efficacy of Combination Therapies in In Vivo Animal Models

Following promising in vitro results, the efficacy of vindesine sulfate combination therapies is evaluated in in vivo animal models, typically using xenografts of human cancer cells in immunocompromised mice. These studies provide valuable insights into the in vivo antitumor activity, pharmacokinetics, and potential toxicity of the combinations.

Strategies to Overcome Drug Resistance in Combination (e.g., P-gp Inhibitors)

Multidrug resistance (MDR), particularly that mediated by the overexpression of P-glycoprotein (P-gp), is a major challenge in the clinical use of vinca alkaloids, including vindesine sulfate oaepublish.comscirp.org. P-gp acts as an efflux pump, reducing the intracellular concentration of the drug and thus diminishing its cytotoxic effect oaepublish.comscirp.org. Preclinical research explores various strategies to overcome this resistance in combination with vindesine sulfate or other vinca alkaloids.